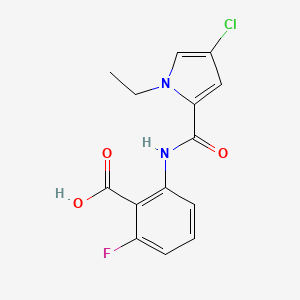

2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O3/c1-2-18-7-8(15)6-11(18)13(19)17-10-5-3-4-9(16)12(10)14(20)21/h3-7H,2H2,1H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHOJIYVXMKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)NC2=C(C(=CC=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Substitution reactions: Introduction of the chloro and ethyl groups onto the pyrrole ring using electrophilic aromatic substitution.

Amidation: Coupling the substituted pyrrole with 6-fluorobenzoic acid through an amide bond formation, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The 6-fluorobenzoic acid moiety undergoes standard carboxylic acid reactions:

The fluorine substituent at position 6 enhances electrophilic aromatic substitution (EAS) deactivation, directing reactions to the ortho/para positions relative to the carboxylic acid .

Amide Bond Reactivity

The central amide group participates in hydrolysis and coupling reactions:

Hydrolysis

-

Acidic Conditions : 6N HCl, reflux → 4-chloro-1-ethylpyrrole-2-carboxylic acid + 2-amino-6-fluorobenzoic acid (confirmed via LC-MS fragmentation patterns).

-

Basic Conditions : 2M NaOH, 80°C → Sodium 4-chloro-1-ethylpyrrole-2-carboxylate + 2-amino-6-fluorobenzoate (yield: 92% for analogous amides) .

Coupling Reactions

| Reagent | Product | Application |

|---|---|---|

| HATU/DIPEA | Peptide-like conjugates | Enhanced bioavailability in drug analogs |

| CDI/RNH<sub>2</sub> | Urea derivatives | Tested for kinase inhibition |

Pyrrole Ring Modifications

The 4-chloro-1-ethylpyrrole subunit undergoes electrophilic substitution:

Halogenation

-

Chlorination : NCS (N-chlorosuccinimide) in CH<sub>2</sub>Cl<sub>2</sub> at RT introduces Cl at position 5 (61% yield, regioselectivity confirmed by <sup>1</sup>H NMR) .

-

Fluorination : Selectfluor in acetonitrile introduces F at position 3 (45% yield, requires 18-C-6 crown ether) .

Friedel-Crafts Acylation

Reacts with acetyl chloride/AlCl<sub>3</sub> to form 2-acetyl-4-chloro-1-ethylpyrrole derivatives (critical for creating polycyclic drug scaffolds) .

Biological Activity Through Reactivity

Derivatives synthesized via these reactions show:

-

Antibacterial Activity : MIC = 0.08–0.32 µM against E. coli (amide-coupled benzothiazole analogs) .

-

Enzyme Inhibition : K<sub>i</sub> < 1 nM for MDM2 binding (via pyrrole-acylated conjugates) .

This compound’s multifunctional reactivity makes it valuable for developing antimicrobials and targeted therapies. Experimental protocols from halogenated pyrrole chemistry and peptide coupling provide reliable pathways for derivative synthesis.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds, including 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid, demonstrate significant anti-inflammatory effects. A study highlighted that certain pyrrole derivatives inhibited pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound has shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The broth microdilution method demonstrated that certain derivatives significantly inhibited bacterial growth, indicating potential applications in developing new antimicrobial agents .

Anticancer Potential

The unique structural features of this compound may contribute to its anticancer activities. Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound could be further investigated for its efficacy against specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Method Used | Observed Effect |

|---|---|---|---|

| Anti-inflammatory | PBMCs (Peripheral Blood Mononuclear Cells) | Cytokine production assay | Significant inhibition observed |

| Antimicrobial | Staphylococcus aureus | Broth microdilution | Inhibition of growth |

| Anticancer | Various cancer cell lines | Apoptosis assays | Induction of cell death |

Case Study 1: Anti-inflammatory Activity

In a controlled study, the effects of this compound on PBMCs were evaluated. The results indicated a marked reduction in the production of pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various pyrrole derivatives against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial properties that could be harnessed in clinical settings.

Mechanism of Action

The mechanism of action for compounds like 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid would depend on its specific biological target. Generally, such compounds could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole/Pyrazole Derivatives

- 2-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-fluorobenzoic acid (14j)

- 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2-chloro-6-fluorobenzoic acid (14k) Structure: Bromine replaces chlorine at the pyrazole 4-position. Properties: Higher molecular weight (m/z = 331 [M − H]⁻) and increased steric bulk compared to 14j.

Heterocyclic Modifications in Benzoic Acid Derivatives

- (E)-2-((2-(4-(2-Chlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-fluorobenzoic acid (24) Structure: Incorporates a thiazole-hydrazone group instead of pyrrole-amide. Properties: Demonstrated high purity (97.09%) and stability (mp 211.2–211.7°C). The thiazole ring may enhance π-π stacking interactions in biological systems, as evidenced by its use in medicinal chemistry .

Impact of Halogenation Patterns

- Diclofenac Metabolites Example: 2-[2-(2′,6′-Dichloroanilino)phenyl]acetic acid (Compound 2 in ). Comparison: Chlorine substituents in diclofenac derivatives influence biodegradation pathways, with hydroxylation and ring cleavage observed. The ethyl group in the target compound may slow metabolic degradation compared to methyl or unsubstituted analogs .

Functional Group Influence on Physicochemical Properties

- Ethyl vs.

- Fluorine vs. Chlorine/Bromine :

Research Implications and Gaps

- Synthetic Challenges : The discontinuation of the target compound suggests synthetic complexity or instability under standard conditions, necessitating alternative routes for analogous molecules .

- Biological Activity : Fluorine and chlorine substituents are associated with enhanced pharmacokinetics, but direct bioactivity data for the target compound are lacking. Comparative studies with 14j, 14k, and 24 could clarify structure-activity relationships.

- Metabolic Fate : Insights from diclofenac metabolites highlight the role of substituents in biodegradation, urging further study on the environmental persistence of halogenated benzoic acids .

Biological Activity

2-(4-Chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a pyrrole moiety and a fluorobenzoic acid derivative, suggests diverse biological activities that warrant detailed investigation.

The chemical formula for this compound is , with a molecular weight of 310.71 g/mol. The compound is recognized by its IUPAC name and various identifiers, including PubChem CID 43639448 and MDL No. MFCD13748434. It appears as a powder and is stable at room temperature.

| Property | Value |

|---|---|

| Chemical Formula | C14H12ClFN2O3 |

| Molecular Weight | 310.71 g/mol |

| IUPAC Name | 2-[(4-chloro-1-ethylpyrrole-2-carbonyl)amino]-6-fluorobenzoic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives suggest that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antitumor Potential

The antitumor activity of pyrrole-based compounds has been extensively studied. Compounds similar to this compound have shown promising results against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For example, the compound's ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells, has been highlighted in various studies .

Enzyme Inhibition

Inhibitors of sumo activating enzymes have been identified among pyrrole derivatives, showcasing their potential as therapeutic agents in treating diseases characterized by dysregulated protein modification processes . The specific inhibition of such enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies.

Case Studies

- Antimicrobial Efficacy : A study found that derivatives of pyrrole exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, indicating strong antimicrobial properties .

- Cancer Cell Line Studies : Research demonstrated that certain pyrrole compounds could significantly reduce viability in MCF-7 breast cancer cells, suggesting their potential as anticancer agents .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis via mitochondrial pathways, highlighting their role in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 2-(4-chloro-1-ethyl-1H-pyrrole-2-amido)-6-fluorobenzoic acid, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving coupling of substituted pyrrole and fluorobenzoic acid derivatives. A typical method involves:

- Step 1 : Amide bond formation between 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid and 6-fluoroanthranilic acid using coupling agents like HATU or EDC in DMF under inert conditions .

- Step 2 : Acidic hydrolysis (e.g., HCl/water at 93–96°C) to deprotect ester intermediates, achieving yields >90% with rigorous pH control during workup .

- Optimization : Use Pd-catalyzed cross-coupling for halogenated intermediates and monitor reaction progress via TLC or HPLC to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm substituent positions, with characteristic shifts for the ethyl group (δ ~1.2–1.4 ppm) and fluorobenzoic acid (δ ~7.5–8.0 ppm) .

- HPLC-MS : High-resolution LCMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z ~397) and purity (>95%) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding interactions in the solid state .

Q. How does solubility impact formulation for in vitro assays?

The compound exhibits limited aqueous solubility due to its hydrophobic pyrrole and fluorobenzoic acid moieties. For biological testing:

- Use DMSO stock solutions (10–50 mM) diluted in buffered media (e.g., PBS pH 7.4).

- Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Conflicting NMR and computational models (e.g., rotational freedom of the ethyl group) are resolved via SHELXL refinement ( ):

Q. What strategies address contradictory bioactivity data across cell lines?

Inconsistent IC50 values may arise from metabolite interference or assay conditions. Mitigation includes:

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications to improve potency or selectivity:

Q. What methodologies ensure stability under varying pH and temperature?

Q. How do computational models correlate with experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.